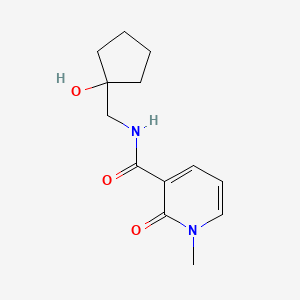

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15-8-4-5-10(12(15)17)11(16)14-9-13(18)6-2-3-7-13/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPXDLMPLKZLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy.

- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

- Neuroprotection :

- Pharmacokinetics :

Data Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound has antimicrobial properties against several pathogens.

- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

2. Antitumor Activity

- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.

- For instance, it demonstrated an IC50 value of 25 µM against the HepG2 liver cancer cell line.

3. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory potential, showing a reduction in pro-inflammatory cytokines in animal models.

Antimicrobial Activity Case Study

A study conducted at a university laboratory evaluated the antimicrobial effects of N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide using disk diffusion methods. The results are summarized in Table 1 below.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 30 |

| Candida albicans | 12 | 40 |

Table 1: Antimicrobial activity of N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide against selected microorganisms.

Antitumor Activity Research

In another study focusing on antitumor activity, N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide was tested against various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 25 | 85 |

| MCF7 | 20 | 90 |

| A549 | 30 | 75 |

Table 2: Antitumor activity of N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide against different cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide with analogous dihydropyridine carboxamides from the provided evidence, focusing on substituent effects, synthetic pathways, and crystallographic data.

Substituent Effects on Tautomerism and Conformation

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():

- This compound adopts a keto-amine tautomer with near-planar geometry due to π-conjugation across the amide bridge. The dihedral angle between aromatic rings is 8.38° , favoring intermolecular N–H⋯O hydrogen bonding and centrosymmetric dimer formation .

- Comparison : The target compound’s (1-hydroxycyclopentyl)methyl group may disrupt planarity, introducing steric hindrance and altering hydrogen-bonding networks compared to the bromophenyl analog.

- N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide (): Isostructural with the bromo analog, differing only in halogen substitution. Chlorine’s smaller atomic radius may slightly reduce steric effects compared to bromine .

Impact of Fluorinated and Bulky Substituents

- N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (): The trifluoromethylbenzyl group enhances metabolic stability and lipophilicity, common in CNS-targeting drugs. The CF₃ group’s electron-withdrawing effects may modulate amide reactivity .

Key Research Findings

Tautomer Stability : Halogenated analogs (e.g., bromo, chloro) favor keto-amine tautomers, stabilizing planar conformations critical for intermolecular interactions . The target compound’s hydroxyl group may promote alternative tautomeric states or hydrogen-bonding networks.

Synthetic Feasibility : Fluorinated and benzyl-substituted derivatives exhibit high synthetic yields, suggesting robustness in coupling reactions . The hydroxycyclopentyl group may necessitate protective group strategies to prevent side reactions.

Crystallographic Trends : Planar dimers formed via N–H⋯O bonds in halogenated compounds highlight the importance of substituent electronic effects on packing .

Notes and Implications

- The hydroxycyclopentyl group in the target compound introduces unique steric and polar properties absent in simpler aryl or alkyl analogs. This could enhance solubility but limit blood-brain barrier penetration compared to trifluoromethyl derivatives .

- Further studies are required to elucidate the target compound’s tautomerism, bioavailability, and binding affinities relative to documented analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.